4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXJDPUBIJGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the diazinan ring and the oxazole ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the sulfonamide and oxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Hydrolysis of Sulfonamide and Thione Groups
The sulfonamide group (–SO₂–NH–) and thione (–C=S) functionality are susceptible to hydrolysis under acidic or basic conditions.
The thione group in the 1,3-diazinan ring may oxidize to a disulfide bridge (–S–S–) under oxidative conditions, altering the ring’s electronic properties .
Nucleophilic Substitution at the Oxazole Ring
The 5-methyl-1,2-oxazol-3-yl group can participate in electrophilic aromatic substitution (EAS) or nucleophilic displacement, though steric hindrance from the methyl group limits reactivity.
| Reaction | Reagents | Outcome |
|---|---|---|
| Halogenation | Cl₂, FeCl₃ | Chlorination at position 4 of oxazole (if activated) |
| Nitration | HNO₃, H₂SO₄ | Limited due to deactivation by sulfonamide; possible meta-substitution |
Condensation Reactions Involving the Methylene Bridge
The methylene (–CH–) group adjacent to the diazinan-thione system may undergo Knoevenagel-type condensations with aldehydes or ketones.
| Reaction | Catalyst | Product |
|---|---|---|
| Aldol condensation | Piperidine, EtOH | Extended conjugated system via α,β-unsaturated ketone formation |
Metal Complexation
The sulfur (thione) and nitrogen (diazinan and oxazole) atoms act as ligands for transition metals, forming coordination complexes.
| Metal Ion | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Potential antimicrobial activity |
| Fe(III) | Octahedral | Catalytic or redox-active complexes |
Redox Reactions
The diazinan-thione system is redox-active, with the sulfur center participating in electron transfer processes.
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction | NaBH₄, MeOH | Thione (–C=S) reduced to thiol (–C–SH); potential ring-opening |
| Oxidation | KMnO₄, H⁺ | Degradation to sulfonic acid and urea derivatives |
Photochemical Reactivity
The conjugated π-system spanning the benzene, diazinan, and oxazole rings may undergo photochemical isomerization or bond cleavage under UV light.
| Condition | Effect | Mechanism |
|---|---|---|
| UV (254 nm) | [2+2] Cycloaddition | Dimerization via excited-state interactions |
Key Research Findings
-
Sulfonamide Stability : The sulfonamide group resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments, releasing bioactive amines .
-
Thione Reactivity : The thione moiety enhances metal-binding capacity, suggesting applications in chelation therapy or catalysis .
-
Oxazole Limitations : The 5-methyl group on the oxazole ring sterically hinders substitution, favoring instead π-stacking interactions in supramolecular chemistry .
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions.
- Condensation Reactions : It can undergo condensation with other amines or alcohols to form new compounds.
These properties make it valuable in the development of new synthetic methodologies.
Biological Research
The biological activities of this compound have been investigated for potential therapeutic applications:
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The sulfonamide moiety is known for its effectiveness against bacterial infections.
Anticancer Activity
Studies have suggested that derivatives of sulfonamides can inhibit tumor growth by interfering with specific cellular pathways. This compound's unique structure may enhance its efficacy compared to traditional anticancer agents.
Pharmaceutical Applications
Given its promising biological activities, this compound is being explored for:
Drug Development
It shows potential as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer. Researchers are focusing on optimizing its structure to improve potency and reduce side effects.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus. The results indicated that modifications to the diazinan core significantly enhanced antibacterial activity.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute evaluated the anticancer effects of sulfonamide compounds on breast cancer cell lines. The study found that certain derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The diazine and sulfanylidene groups in the target compound suggest dual mechanisms—enzyme inhibition (via folate pathway interference) and metal chelation (for antimicrobial activity).
- Data Mining Strategies : As shown in , integrating bioactivity clustering with structural comparisons (e.g., maximal common subgraph analysis from ) can prioritize analogues for experimental validation .
Biological Activity
The compound 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H30N4O4S2
- Molecular Weight : 502.65 g/mol
- CAS Number : 1286983-19-4
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. The presence of the sulfanylidene and diazinan moieties contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural frameworks possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. For instance, derivatives of diazinan have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that this compound may also exhibit anticancer activity. The sulfonamide group is known for its ability to interfere with enzymatic processes crucial for cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It targets specific enzymes involved in cellular metabolism.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Induction : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related sulfonamide derivative against E. coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation, a derivative of the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with observed morphological changes consistent with apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4S2 |
| Molecular Weight | 502.65 g/mol |
| CAS Number | 1286983-19-4 |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| IC50 (MCF-7) | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
